molecular formula C14H14O2 B1231175 Ichthyothereol CAS No. 2294-61-3

Ichthyothereol

Cat. No. B1231175
CAS RN: 2294-61-3
M. Wt: 214.26 g/mol
InChI Key: WFJPISZWZQHNLX-GELOPOQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ichthyothereol is a natural product found in Dahlia coccinea and Duhaldea cuspidata with data available.

Scientific Research Applications

Synthesis of Ichthyothereol

  • Total Synthesis of Ichthyothereol : A study led by Mukai, Miyakoshi, and Hanaoka (2001) described the first and stereoselective total syntheses of (-)-ichthyothereol and its acetate. This was achieved using diethyl L-tartrate, which established the two chiral centers. The synthesis involved converting diethyl L-tartrate into a trans-2-ethynyl-3-hydroxytetrahydropyran in a stereoselective manner via the endo mode cyclization of an epoxy-alkyne derivative (Mukai, Miyakoshi, & Hanaoka, 2001).

Ichthyotherapy and Related Studies

  • Ichthyotherapy for Psoriasis : Grassberger and Hoch (2006) conducted a pilot study evaluating the efficacy and safety of ichthyotherapy combined with short-term ultraviolet A sunbed radiation in the treatment of psoriasis. The study reported a significant reduction in Psoriasis Area Severity Index (PASI) scores and high patient satisfaction, suggesting ichthyotherapy could be a viable treatment option for psoriasis patients (Grassberger & Hoch, 2006).

Modelling Ichthyoplankton Dynamics

  • Lagrangian Tool for Ichthyoplankton Dynamics : Lett et al. (2008) developed 'Ichthyop,' a free Java tool designed to study the impact of physical and biological factors on ichthyoplankton dynamics. This tool, incorporating key processes like spawning and growth, facilitates understanding of fish early life dynamics (Lett et al., 2008).

Studies on Ichthyoses and Related Conditions

  • Ichthyosis Research : Various studies have focused on ichthyoses, a group of skin disorders characterized by scaling and barrier impairment. For instance, Akiyama (2017) discussed the molecular basis of ichthyoses, emphasizing the importance of the corneocyte lipid envelope in skin barrier function and ichthyosis pathogenesis. This highlights the genetic and molecular aspects critical to understanding and treating ichthyoses (Akiyama, 2017).

properties

CAS RN

2294-61-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol

InChI

InChI=1S/C14H14O2/c1-2-3-4-5-6-7-8-11-14-13(15)10-9-12-16-14/h8,11,13-15H,9-10,12H2,1H3/b11-8+/t13-,14+/m1/s1

InChI Key

WFJPISZWZQHNLX-GELOPOQCSA-N

Isomeric SMILES

CC#CC#CC#C/C=C/[C@H]1[C@@H](CCCO1)O

SMILES

CC#CC#CC#CC=CC1C(CCCO1)O

Canonical SMILES

CC#CC#CC#CC=CC1C(CCCO1)O

synonyms

ichthyothereol
ichthyothereol acetate
ichthyothereol acetate, (2alpha(E),3beta)-isomer
ichthyothereol acetate, (2S-(2alpha(E),3beta))-isomer
ichthyothereol, (2alpha(E),3beta)-isomer
ichthyothereol, (2S-(2alpha(E),3beta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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